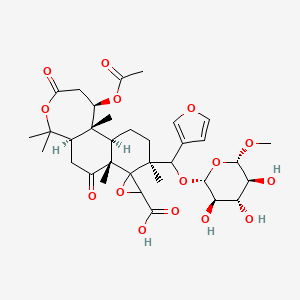
PEPTIDE AMIDASE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Peptide Amidase (PAM) is an enzyme that catalyzes the hydrolysis of the C-terminal amide bond of peptides . It belongs to the amidase signature (AS) superfamily, which are hydrolytic enzymes that act on the carbon-nitrogen bonds, other than peptide bonds in linear amides . Amidases are widely distributed amongst plants, animal tissues, fungi, yeast, and are also most commonly found in bacteria .
Synthesis Analysis
Amidases have turned out to be an attractive tool in industries for the synthesis of a wide variety of carboxylic acids, hydroxamic acids, and hydrazide . They are employed in combination with nitrile hydratase for the production of commercially important organic acids through biotransformation of nitriles . Many recombinant amidases have been expressed in Escherichia coli as well as in Brevibacterium lactofermentum .Molecular Structure Analysis
The protein structures of aliphatic amidases share the typical α/β hydrolase fold (like the nitrilase superfamily) and signature amidases are evolutionarily related to aspartic proteinases . They resist denaturation at extreme pH and temperature because of their strong and compact multimeric structures .Chemical Reactions Analysis
Amidases hydrolyze a wide variety of amides (short chain aliphatic amides, mid-chain amides, arylamides, α-aminoamides, and α-hydroxyamides) and can be grouped on the basis of their catalytic site and preferred substrate . They follow a “Bi-bi Ping-Pong” mechanism reaction for amide hydrolysis and acyl transferase reactions .Physical And Chemical Properties Analysis
Amidases resist denaturation at extreme pH and temperature because of their strong and compact multimeric structures . They show broad substrate specificity and sturdy functional characteristics because of their promiscuous nature .Mecanismo De Acción
Amidases contain a conserved stretch of approximately 130 amino acids known as the AS sequence. They maintain a core alpha/beta/alpha structure, where the topologies of the N- and C-terminal halves are similar . They possess a unique, highly conserved Ser-Ser-Lys catalytic triad used for amide hydrolysis .
Direcciones Futuras
Amidases have been used as a versatile biocatalyst in white and green chemistry . They are widely investigated by researchers due to their enantio/stereoselective properties . The role of amidases in the living world is not clearly understood and requires further investigation . The development of amidase recombinant systems, which are developed using biotechnology and enzyme engineering tools, may be instrumental in commercializing the synthesis of fine chemicals such as hydroxamic acids that have a significant pharmaceutical market .
Propiedades
Número CAS |
138674-18-7 |
|---|---|
Nombre del producto |
PEPTIDE AMIDASE |
Fórmula molecular |
C9H11N5 |
Peso molecular |
0 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(E)-2-cyano-N-phenyl-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)prop-2-enamide](/img/structure/B1176794.png)